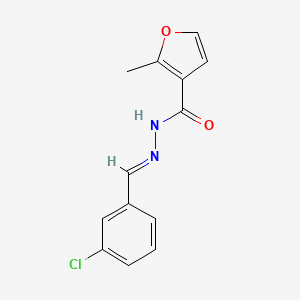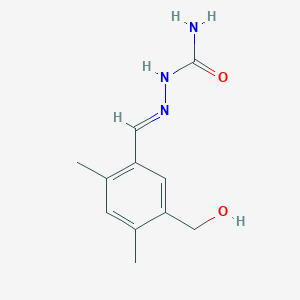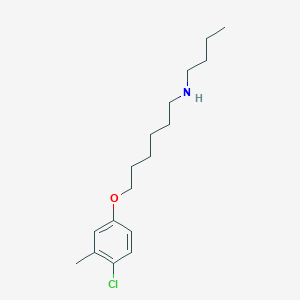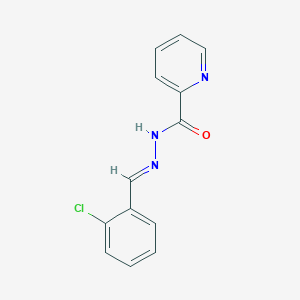
N'-(3-chlorobenzylidene)-2-methyl-3-furohydrazide
Descripción general
Descripción
N'-(3-chlorobenzylidene)-2-methyl-3-furohydrazide, also known as Clotrimazole, is a broad-spectrum antifungal drug that is used to treat various fungal infections. It was first synthesized in 1969 and has since been extensively studied for its antifungal properties. Clotrimazole is a member of the azole class of antifungal drugs and is widely used in both clinical and laboratory settings.
Mecanismo De Acción
N'-(3-chlorobenzylidene)-2-methyl-3-furohydrazide works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This disrupts the integrity of the cell membrane, leading to fungal cell death. N'-(3-chlorobenzylidene)-2-methyl-3-furohydrazide also inhibits the activity of certain enzymes involved in fungal cell wall synthesis, further contributing to its antifungal activity.
Biochemical and Physiological Effects:
N'-(3-chlorobenzylidene)-2-methyl-3-furohydrazide has been found to have minimal toxicity and is generally well-tolerated by patients. It is primarily metabolized in the liver and excreted in the urine. N'-(3-chlorobenzylidene)-2-methyl-3-furohydrazide has also been found to have anti-inflammatory and immunomodulatory effects, which may contribute to its efficacy in treating fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-chlorobenzylidene)-2-methyl-3-furohydrazide is widely used in laboratory settings to study the mechanisms of fungal infections and to develop new antifungal drugs. It has several advantages, including its broad-spectrum activity, low toxicity, and well-established mechanism of action. However, N'-(3-chlorobenzylidene)-2-methyl-3-furohydrazide also has some limitations, including its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N'-(3-chlorobenzylidene)-2-methyl-3-furohydrazide and its derivatives. One area of interest is the development of new N'-(3-chlorobenzylidene)-2-methyl-3-furohydrazide analogs with improved antifungal activity and pharmacological properties. Another area of interest is the use of N'-(3-chlorobenzylidene)-2-methyl-3-furohydrazide in combination with other antifungal drugs to enhance their efficacy. Additionally, there is ongoing research on the use of N'-(3-chlorobenzylidene)-2-methyl-3-furohydrazide as a potential treatment for other conditions, such as cancer and inflammatory bowel disease.
Aplicaciones Científicas De Investigación
N'-(3-chlorobenzylidene)-2-methyl-3-furohydrazide has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. It is commonly used in clinical settings to treat infections such as ringworm, athlete's foot, and jock itch. In addition to its clinical use, N'-(3-chlorobenzylidene)-2-methyl-3-furohydrazide is also used in laboratory settings to study the mechanisms of fungal infections and to develop new antifungal drugs.
Propiedades
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-12(5-6-18-9)13(17)16-15-8-10-3-2-4-11(14)7-10/h2-8H,1H3,(H,16,17)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELAXHWRGDPGQB-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3859684.png)


![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate](/img/structure/B3859705.png)
![5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-2-furohydrazide](/img/structure/B3859706.png)

![4-fluorobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3859725.png)
![methyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859733.png)
![N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B3859742.png)
![4-bromobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3859743.png)
![{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}acetic acid](/img/structure/B3859755.png)
![2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-fluorobenzoate](/img/structure/B3859757.png)

![2-ethyl-5-methyl-3'-[(2-methyl-1,3-thiazol-4-yl)methyl]-5'-phenyl-3H,3'H-4,4'-biimidazole](/img/structure/B3859768.png)